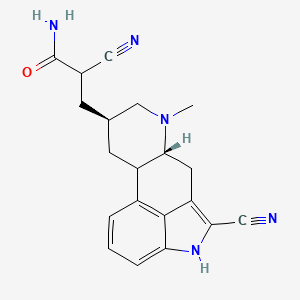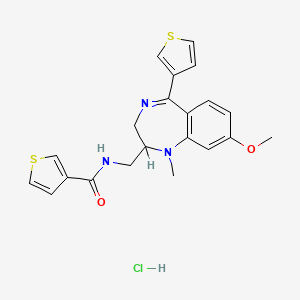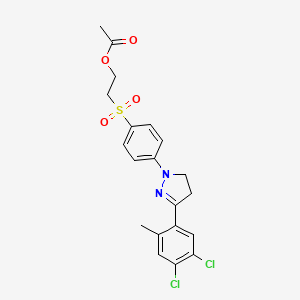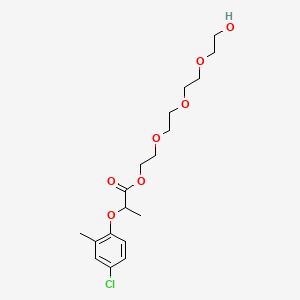
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester is a complex organic compound. It is characterized by the presence of a propanoic acid moiety linked to a chlorinated methylphenoxy group and a long chain of ethoxy units terminated by a hydroxy group. This compound is known for its diverse applications in various fields including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid with 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester can undergo several types of chemical reactions including:
Oxidation: The hydroxyethoxy chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorinated phenoxy group and the long ethoxy chain may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)propanoic acid: Lacks the long ethoxy chain.
2-(4-chloro-2-methylphenoxy)ethyl ester: Shorter ethoxy chain.
2-(4-chloro-2-methylphenoxy)butyl ester: Different alkyl chain length.
Uniqueness
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester is unique due to its long ethoxy chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
CAS No. |
104133-06-4 |
|---|---|
Molecular Formula |
C18H27ClO7 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C18H27ClO7/c1-14-13-16(19)3-4-17(14)26-15(2)18(21)25-12-11-24-10-9-23-8-7-22-6-5-20/h3-4,13,15,20H,5-12H2,1-2H3 |
InChI Key |
WFXVBQAUQXUNLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


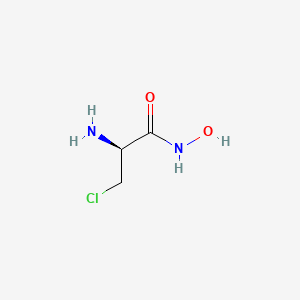
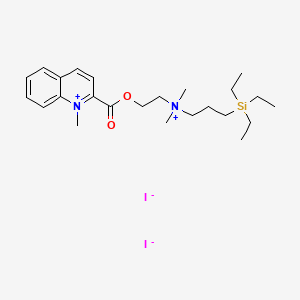
![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)
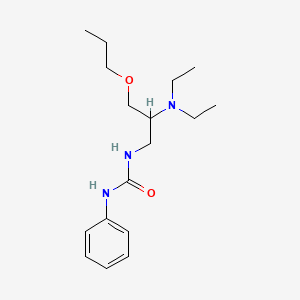


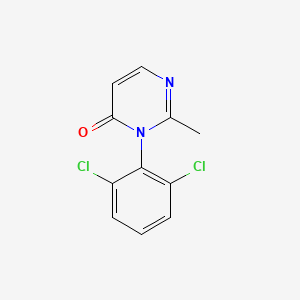
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)

